N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide

Phosphodiesterase Inhibition PDE5 Selectivity

N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide (CAS 1521629-08-2) is a synthetic acetamide derivative (MF: C₁₄H₁₇N₃O, MW: 243.31 g/mol). The compound features a cyclopropyl ring, a terminal alkyne (prop-2-ynyl), and a pyridin-2-ylmethyl moiety, making it a bifunctional scaffold of interest in medicinal chemistry and chemical biology.

Molecular Formula C14H17N3O
Molecular Weight 243.31
CAS No. 1521629-08-2
Cat. No. B2737330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide
CAS1521629-08-2
Molecular FormulaC14H17N3O
Molecular Weight243.31
Structural Identifiers
SMILESC#CCNCC(=O)N(CC1=CC=CC=N1)C2CC2
InChIInChI=1S/C14H17N3O/c1-2-8-15-10-14(18)17(13-6-7-13)11-12-5-3-4-9-16-12/h1,3-5,9,13,15H,6-8,10-11H2
InChIKeyNTQBOQQHXYMTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide (CAS 1521629-08-2): Structural Identity and Research Provenance


N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide (CAS 1521629-08-2) is a synthetic acetamide derivative (MF: C₁₄H₁₇N₃O, MW: 243.31 g/mol) . The compound features a cyclopropyl ring, a terminal alkyne (prop-2-ynyl), and a pyridin-2-ylmethyl moiety, making it a bifunctional scaffold of interest in medicinal chemistry and chemical biology [1]. As of this analysis, publicly available primary research literature and authoritative database entries specific to this compound are extremely scarce; the majority of references are limited to commercial supplier catalogs . Consequently, this evidence guide draws heavily on structurally analogous compounds and class-level inferences to establish a procurement rationale.

Why N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide Cannot Be Swapped for Generic Analogs


The compound's structural features—a terminal alkyne, a cyclopropyl ring, and a pyridin-2-ylmethyl amide—are not simultaneously present in common, off-the-shelf analogs . The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, a functionality absent in simple N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide derivatives . Conversely, compounds bearing the alkyne but lacking the cyclopropyl or pyridyl groups exhibit different physicochemical and steric profiles. Therefore, generic substitution risks loss of the click-chemistry handle, altered target binding, or changes in metabolic stability.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide


PDE5A1 Inhibition Potency and PDE2A Selectivity Window

ChEMBL-curated BindingDB data for a compound bearing the same core pyridyl-cyclopropyl-acetamide scaffold as N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide show high potency against PDE5A1 (IC₅₀ = 13 nM) and a selectivity window of >1,500-fold over PDE2A (IC₅₀ > 20,000 nM) [1]. While the target compound's alkyne substituent is expected to modulate potency, the scaffold's inherent selectivity for PDE5 over PDE2 is a key differentiator from non-selective PDE inhibitors.

Phosphodiesterase Inhibition PDE5 Selectivity

Alkyne Click-Chemistry Handle Absent in Dealkynylated Analogs

The target compound possesses a terminal alkyne (prop-2-ynyl), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent tagging, biotinylation, or pull-down experiments [1]. In contrast, the dealkynylated analog N-cyclopropyl-N-(pyridin-2-ylmethyl)acetamide lacks this functionality entirely . Among alkyne-containing building blocks, the target compound uniquely combines the click handle with a cyclopropyl amide and a pyridine ring.

Click Chemistry CuAAC Bioconjugation

Cyclopropyl Metabolic Stability Advantage over N-Alkyl Analogs

The cyclopropyl group is a well-established structural motif for improving metabolic stability relative to acyclic N-alkyl substituents by reducing susceptibility to cytochrome P450-mediated N-dealkylation [1]. BindingDB data for a related pyridyl-cyclopropyl-acetamide analog indicate moderate CYP3A4 interaction (hERG IC₅₀ > 10 µM) . While specific microsomal stability data for the target compound are not publicly available, the combination of a cyclopropyl ring and a pyridine moiety is expected to confer a longer metabolic half-life than N-methyl or N-ethyl analogs.

Metabolic Stability Cyclopropyl CYP450

Pyridin-2-ylmethyl Amide: Enhanced Solubility vs. Phenyl Analogs

The pyridin-2-ylmethyl amide group is more polar than a benzyl amide, leading to improved aqueous solubility. Predicted logP for the target compound is approximately 1.26 (ALogP), compared to ~2.0 for the corresponding N-benzyl analog . This polarity enhancement is critical for achieving workable solution concentrations in biochemical assays without resorting to high DMSO concentrations.

Aqueous Solubility Pyridine LogD

Optimal Application Scenarios for Procuring N-Cyclopropyl-2-(prop-2-ynylamino)-N-(pyridin-2-ylmethyl)acetamide


PDE5 Probe Development with Click-Chemistry Handle

Researchers identifying PDE5 inhibitors can leverage the target compound's terminal alkyne for CuAAC-based tagging (fluorophores, biotin) to create activity-based probes for cellular target engagement studies, without relying on antibody-based detection. The scaffold's inherent >1,500-fold selectivity over PDE2A reduces off-target confounding [1].

Chemical Biology Pull-Down Experiments

The bifunctional nature of the compound—combining a pyridyl amide (potential ligand) with a clickable alkyne—makes it ideal for chemoproteomics workflows. In pull-down experiments, the alkyne enables immobilization or enrichment of interacting proteins, while the cyclopropyl group provides metabolic stability during cellular incubation [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 243.31 Da and a predicted logP of ~1.26, the compound meets fragment-like property criteria (MW < 300, logP < 3). Its three distinct pharmacophoric elements (pyridine, cyclopropyl, terminal alkyne) provide multiple vectors for fragment elaboration, making it a valuable addition to fragment screening libraries [3].

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